3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Preparation Methods
The synthesis of 3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol typically involves the copper-catalyzed trifluoromethylation of 2-hydroxyphenyl enaminones . This reaction proceeds through the addition of a trifluoromethyl radical, followed by tandem cyclization to form the oxazole ring. The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol has a wide range of scientific research applications:
Biology: The compound’s stability and bioavailability make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol can be compared with other similar compounds, such as trifluoromethyl phenyl sulfone and 3-trifluoromethylchromone . These compounds share the trifluoromethyl group, which imparts similar properties, but differ in their overall structure and specific applications. The uniqueness of this compound lies in its oxazole ring and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(16)5-7(14-17-9)6-3-1-2-4-8(6)15/h1-4,15-16H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYIZUTUBXKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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